Cas no 2309186-16-9 (1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine)

1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 1-((4-bromophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- 1-(4-bromophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
- 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
-
- インチ: 1S/C16H23BrN2O3S/c1-22-15-8-9-18(12-15)14-6-10-19(11-7-14)23(20,21)16-4-2-13(17)3-5-16/h2-5,14-15H,6-12H2,1H3
- InChIKey: IMJNAFWKLXFNIK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)S(N1CCC(CC1)N1CCC(C1)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 480
- トポロジー分子極性表面積: 58.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-6278-75mg |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-5μmol |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-1mg |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-40mg |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-15mg |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-30mg |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-20μmol |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-3mg |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-25mg |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6442-6278-2μmol |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine |
2309186-16-9 | 2μmol |
$57.0 | 2023-09-08 |
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidineに関する追加情報
Professional Introduction to Compound with CAS No. 2309186-16-9 and Product Name: 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS No. 2309186-16-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a 4-bromobenzenesulfonyl group and a 3-methoxypyrrolidin-1-yl moiety linked to a piperidine core, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development. The combination of these structural elements not only imparts distinct chemical properties but also opens up diverse possibilities for its application in synthetic chemistry and biological assays.
The 4-bromobenzenesulfonyl part of the molecule serves as an excellent handle for further functionalization, enabling chemists to explore various derivatives through nucleophilic substitution or coupling reactions. This feature is particularly valuable in the synthesis of more complex molecules, where such sulfonyl groups are often used as intermediates. The presence of the 3-methoxypyrrolidin-1-yl group adds another layer of complexity, introducing a heterocyclic structure that is known to enhance binding affinity and selectivity in biological systems. Piperidine itself is a common pharmacophore found in many bioactive compounds, contributing to its favorable pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. Studies have shown that the 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine structure can interact with biological targets in multiple ways, making it a versatile building block for drug design. For instance, the sulfonyl group can form hydrogen bonds or participate in electrostatic interactions with protein surfaces, while the pyrrolidinyl ring can engage in hydrophobic interactions or π-stacking. These interactions are critical for achieving high binding affinity and specificity, which are essential for effective drug action.
In the context of medicinal chemistry, the synthesis of this compound represents a significant step forward in creating libraries of diverse molecules for high-throughput screening (HTS). The structural features of 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine make it an attractive candidate for exploring new chemical spaces, particularly in the quest for inhibitors or modulators of enzyme targets. For example, its scaffold could be modified to develop small-molecule inhibitors targeting kinases or other enzymes implicated in diseases such as cancer or inflammatory disorders. The bromine atom on the benzenesulfonyl group provides an additional point of modification, allowing chemists to introduce further functional groups or linkages.
Moreover, the 3-methoxypyrrolidin-1-yl moiety has been increasingly recognized as a key pharmacophore in modern drug discovery efforts. This group is often found in compounds that exhibit potent activity against neurological disorders, including Alzheimer's disease and Parkinson's disease. The methoxy group enhances metabolic stability while maintaining solubility, making it an ideal component for oral administration. By integrating this moiety into the piperidine core alongside the 4-bromobenzenesulfonyl group, researchers can fine-tune both potency and selectivity to meet specific therapeutic needs.
The potential applications of this compound extend beyond traditional drug development. Its unique structural features make it suitable for use as a building block in materials science and agrochemicals. For instance, derivatives of 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine could be explored as ligands for metal complexes or as precursors to more complex polymers with tailored properties. The versatility of this compound underscores its importance not only as a pharmaceutical intermediate but also as a versatile chemical entity with broad utility.
Recent studies have also highlighted the importance of green chemistry principles in the synthesis of such compounds. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. The use of 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine as a starting material allows for efficient multi-step syntheses that align with these principles. For example, catalytic methods can be employed to achieve selective functionalization without generating unnecessary byproducts.
In conclusion, 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS No. 2309186-16-9) represents a fascinating compound with significant potential in pharmaceutical research and beyond. Its unique structural features—combining the 4-bromobenzenesulfonyl group with the 3-methoxypyrrolidin-1-yl moiety—make it an invaluable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific understanding and therapeutic innovation.
2309186-16-9 (1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine) 関連製品
- 71050-43-6(5-Bromo-4-ethoxythiophene-3-carboxylic acid)
- 1228671-54-2(Methyl 6-(cyclopropylamino)nicotinate)
- 2229236-26-2(tert-butyl N-2-amino-3-(3-bromo-4-hydroxyphenyl)propylcarbamate)
- 1009-75-2(3'-Bromo-4'-fluoroacetanilide)
- 2227672-19-5(5-bromo-2-(2R)-2-hydroxypropylphenol)
- 14703-82-3(Benzenamine,3-methoxy-N,N-dimethyl-4-nitro-)
- 24565-03-5(2-Amino-N-(4-anilinophenyl)benzamide)
- 1207005-90-0(N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 5936-73-2(azepan-2-ol)
- 109172-31-8(2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide)




